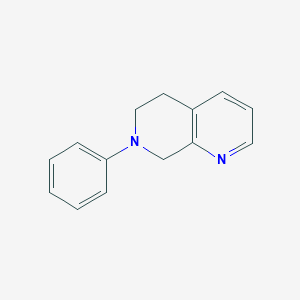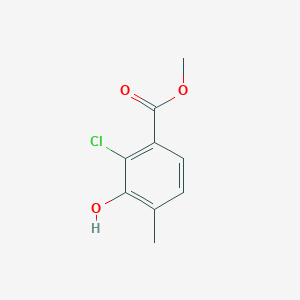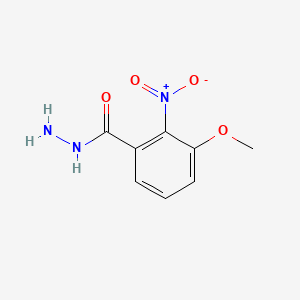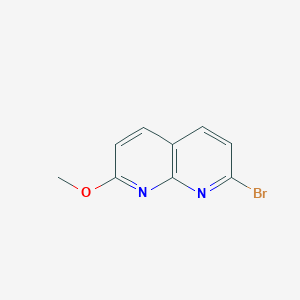![molecular formula C14H12N4OS B13670449 1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a tetrazole ring substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Formation of the Tetrazole Ring: The next step involves the formation of the tetrazole ring. This can be accomplished by reacting the benzyloxyphenyl intermediate with sodium azide and ammonium chloride in a solvent such as dimethylformamide (DMF) under reflux conditions.
Introduction of the Thiol Group: The final step involves the introduction of the thiol group. This can be achieved by reacting the tetrazole intermediate with thiourea in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiolates.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-[3-(Benzyloxy)phenyl]-1H-tetrazole: Lacks the thiol group, which may result in different biological activities and chemical reactivity.
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-methyl: Contains a methyl group instead of a thiol group, which may affect its chemical properties and applications.
1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-amine: Contains an amine group instead of a thiol group, which may influence its interactions with biological targets.
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c20-14-15-16-17-18(14)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,17,20) |
InChI Key |
SJDNDAYZAACIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C(=S)N=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/no-structure.png)


![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)




